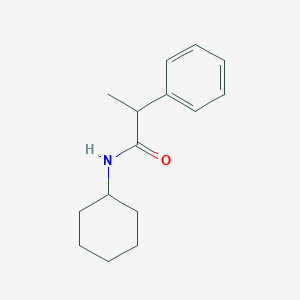
N-cyclohexyl-2-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-phenylpropanamide is an organic compound characterized by a cyclohexyl group attached to a 2-phenylpropionamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-phenylpropanamide typically involves the reaction of cyclohexylamine with 2-phenylpropionic acid or its derivatives. One common method is the amidation reaction, where cyclohexylamine is reacted with 2-phenylpropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of hydroxylated derivatives.
Reduction: The compound can be reduced to form N-cyclohexyl-2-phenylpropanamine under hydrogenation conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Hydroxylated derivatives of this compound.
Reduction: N-Cyclohexyl-2-phenylpropanamine.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-phenylpropanamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
N-Cyclohexyl-2-phenylpropanamine: A reduced form of N-cyclohexyl-2-phenylpropanamide with similar structural features.
N-Cyclohexyl-2-phenylpropionic acid: The carboxylic acid precursor used in the synthesis of this compound.
N-Cyclohexyl-2-phenylpropionitrile:
Uniqueness: this compound is unique due to its amide functional group, which imparts specific chemical and physical properties. This compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable subject of study in multiple scientific disciplines.
Properties
Molecular Formula |
C15H21NO |
|---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
N-cyclohexyl-2-phenylpropanamide |
InChI |
InChI=1S/C15H21NO/c1-12(13-8-4-2-5-9-13)15(17)16-14-10-6-3-7-11-14/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3,(H,16,17) |
InChI Key |
GGTWIOOOEDGVEZ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=O)NC2CCCCC2 |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















